ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate typically involves the reaction of ethyl cyanoacetate with sulfur and cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a similar structure but features an amino group instead of a carboxylate group.
4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid: This compound has a benzene ring fused with a thiophene ring, offering different chemical properties and applications.
Uniqueness
Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-2-12-10(11)9-6-7-4-3-5-8(7)13-9/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKXSJXOYHFWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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